![molecular formula C6H8N2O2 B11801562 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by a fused ring system consisting of a pyrano and pyrazol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Métodos De Preparación
The synthesis of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For instance, aromatic boronic acids can be reacted with suitable precursors using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like ethanol . The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions under microwave irradiation can yield a range of polysubstituted derivatives .
Aplicaciones Científicas De Investigación
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological properties, including antiproliferative activity . Additionally, this compound is used in the development of new materials and as a reference standard in pharmaceutical testing .
Mecanismo De Acción
The mechanism of action of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol can be compared with other similar heterocyclic compounds, such as 2-amino-4,6-dimethylpyrimidine and 2,4,6-trimethylpyridine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its fused ring system and the specific reactivity it exhibits under various conditions .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol |
InChI |
InChI=1S/C6H8N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1,6,9H,2-3H2,(H,7,8) |
Clave InChI |
MATNBMRNWIRTON-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CO1)NN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


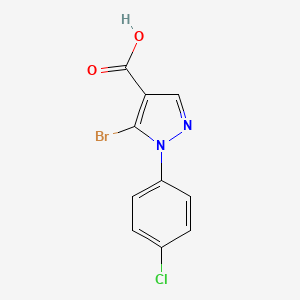
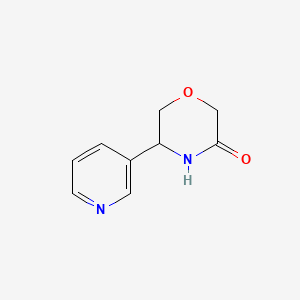

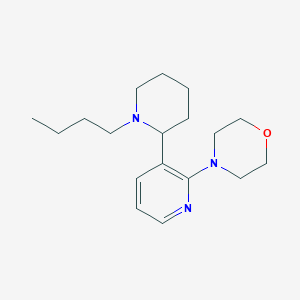
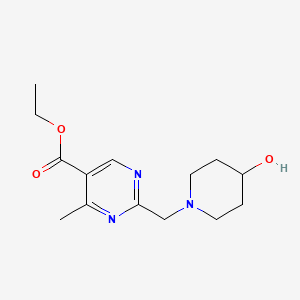




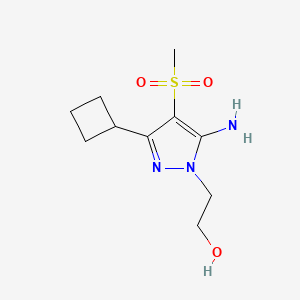

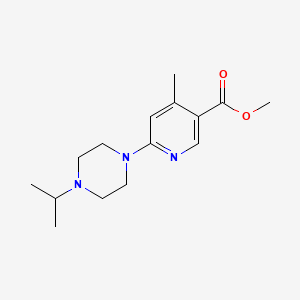
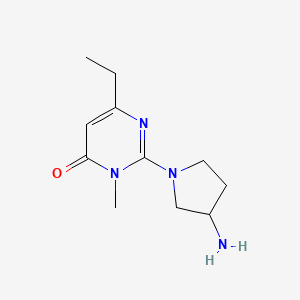
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
